

Synthesis Protocol for 4-(Piperidin-1-ylmethyl)aniline

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Compound of Interest

Compound Name: **4-(Piperidin-1-ylmethyl)aniline**

Cat. No.: **B181955**

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Abstract

This document provides a detailed synthesis protocol for **4-(Piperidin-1-ylmethyl)aniline**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination reaction between 4-aminobenzaldehyde and piperidine using sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the desired product. This application note includes a comprehensive experimental procedure, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

4-(Piperidin-1-ylmethyl)aniline is a disubstituted aniline derivative incorporating a piperidine moiety. This structural motif is of significant interest to researchers in drug discovery and development due to the prevalence of piperidine rings in many biologically active compounds. The synthesis described herein utilizes the well-established reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis. This one-pot procedure involves the *in situ* formation of an iminium ion from the condensation of 4-aminobenzaldehyde and piperidine, which is then immediately reduced by sodium borohydride to yield the target secondary amine.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **4-(Piperidin-1-ylmethyl)aniline**.

Table 1: Physicochemical Properties of **4-(Piperidin-1-ylmethyl)aniline**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1]
Molecular Weight	190.28 g/mol	[1]
CAS Number	29608-05-7	[1]
Appearance	Solid	
Predicted XlogP	1.9	[1]

Table 2: Reagents for Synthesis

Reagent	Molar Mass (g/mol)	Amount (mmol)	Equivalents
4-Aminobenzaldehyde	121.14	10	1.0
Piperidine	85.15	11	1.1
Sodium Borohydride	37.83	15	1.5
Methanol	32.04	-	-
Dichloromethane	84.93	-	-

Table 3: Spectroscopic Data for **4-(Piperidin-1-ylmethyl)aniline**

Type	Data
¹ H NMR	Predicted shifts; specific experimental data not available in searched literature.
¹³ C NMR	Predicted shifts; specific experimental data not available in searched literature.
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+$: 191.1543
IR	Key stretches expected: N-H (aniline), C-H (aliphatic and aromatic), C-N, C=C (aromatic).

Experimental Protocol

This protocol is adapted from general procedures for reductive amination.[\[2\]](#)[\[3\]](#)

Materials:

- 4-Aminobenzaldehyde (1.21 g, 10 mmol)
- Piperidine (1.07 mL, 11 mmol)
- Sodium borohydride (0.57 g, 15 mmol)
- Methanol (50 mL)
- Dichloromethane (DCM, 100 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution (50 mL)
- Brine (50 mL)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (optional)

Procedure:

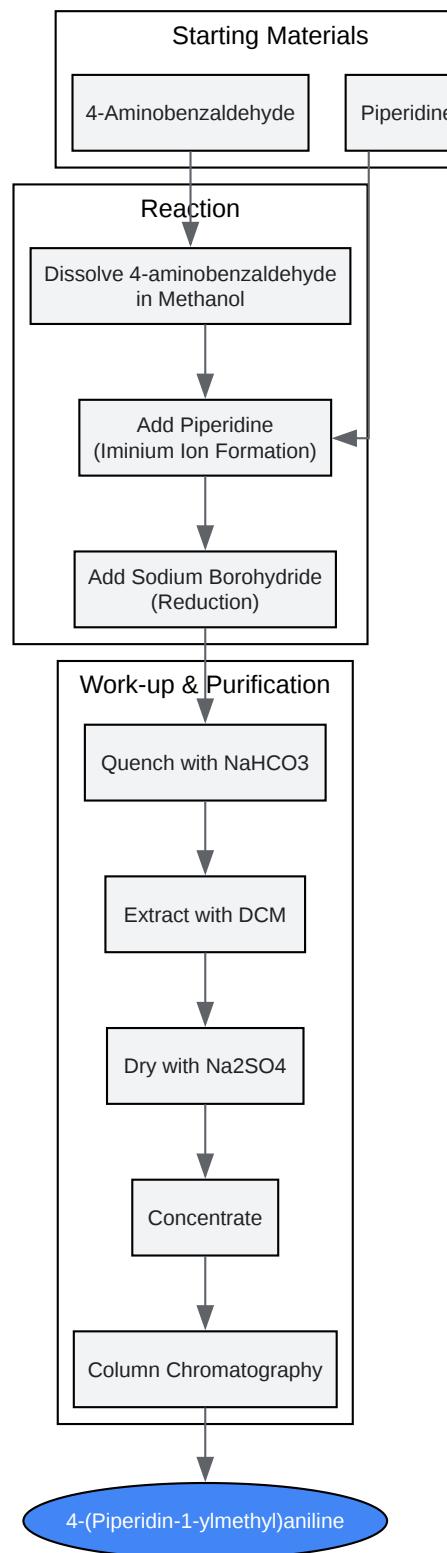
- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.21 g, 10 mmol) and methanol (50 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
- Amine Addition: To the solution from step 1, add piperidine (1.07 mL, 11 mmol) dropwise at room temperature. Stir the reaction mixture for 1 hour to facilitate the formation of the iminium ion intermediate.
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.
- Work-up:
 - Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine (50 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **4-(Piperidin-1-ylmethyl)aniline**.

Visualizations

Synthesis Workflow Diagram

Synthesis of 4-(Piperidin-1-ylmethyl)aniline

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